molecular formula C11H16N4O2 B1341733 N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 470463-39-9

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1341733
CAS No.: 470463-39-9
M. Wt: 236.27 g/mol
InChI Key: KEWBXPIEWGXSRK-UHFFFAOYSA-N
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Description

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical compound with the molecular formula C11H16N4O2 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of a hydrazinocarbonyl group attached to a pyridine ring, along with a dimethyl-propionamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the hydrazinocarbonyl intermediate. This intermediate is then reacted with 2,2-dimethylpropionyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinocarbonyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinocarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydrazinocarbonyl-pyridin-2-yl)acetamide
  • N-(4-Hydrazinocarbonyl-pyridin-2-yl)benzamide
  • N-(4-Hydrazinocarbonyl-pyridin-2-yl)butyramide

Uniqueness

N-(4-Hydrazinocarbonyl-pyridin-2-yl)-2,2-dimethyl-propionamide is unique due to the presence of the dimethyl-propionamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-11(2,3)10(17)14-8-6-7(4-5-13-8)9(16)15-12/h4-6H,12H2,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWBXPIEWGXSRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590309
Record name N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470463-39-9
Record name N-[4-(Hydrazinecarbonyl)pyridin-2-yl]-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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